Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate
Description
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate is an ester derivative featuring a benzoate core substituted with a 4-methylphenoxyacetamido group and a butyl ester chain. Its structure combines a hydrophobic aromatic moiety with a flexible alkyl ester, influencing its physicochemical properties, such as solubility and lipophilicity. Key characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis, standard for such derivatives.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
butyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-4-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
InChI Key |
XUIGMZFRSUFFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 4-aminobenzoic acid: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Oxidation: Formation of 4-(carboxyphenoxy)acetamido]benzoate.
Reduction: Formation of 4-[2-(4-aminophenoxy)acetamido]benzoate.
Substitution: Formation of 4-[2-(4-methylphenoxy)acetamido]benzoic acid.
Scientific Research Applications
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Calculated based on molecular formula.
Key Observations:
Ester Chain Effects: The butyl ester in the target compound increases lipophilicity compared to the methoxyethyl group in (343.38 g/mol), which introduces polarity via the ether oxygen . Longer alkyl chains (e.g., butyl) typically enhance membrane permeability, critical for drug delivery applications.
Phenoxy Substituent Effects: The 4-methyl group in the target compound is electron-donating, stabilizing the aromatic ring. In contrast, the 4-chloro-2-methyl group in introduces electron-withdrawing effects, altering electronic density and reactivity . Ureido-containing analogues () exhibit higher polarity due to hydrogen-bonding capacity, reflected in their lower yields (30–45%) compared to simpler amides .
Synthetic Efficiency :
- Yields for amide-coupled derivatives () range from 28% to 66%, influenced by steric hindrance and electronic effects of substituents. For example, pentafluorophenylsulfonamides (21a, 21g) showed lower yields due to increased steric demand .
Reactivity and Functional Performance
- Ester Reactivity: highlights that ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives in polymerization, suggesting that electron-rich esters (e.g., butyl) in the target compound may similarly enhance reactivity in radical reactions .
- Amide Stability : The acetamido linkage in the target compound is less prone to hydrolysis compared to ureido groups (), enhancing stability in physiological conditions .
Biological Activity
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound features a butyl group attached to a benzoate moiety, with an acetamido group and a 4-methylphenoxy substituent. This structure may influence its solubility, permeability, and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzoates can possess antimicrobial properties. The structural components of this compound suggest potential efficacy against various pathogens.
- Enzyme Inhibition : Related compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment. The inhibition of AChE is significant as it can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Interaction with Enzymatic Pathways : Similar compounds have demonstrated the ability to modulate enzyme activity, potentially affecting metabolic pathways related to inflammation and cell signaling.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to interact with intracellular targets.
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzoate derivatives, this compound was tested against several bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects : In vitro assays demonstrated that the compound could inhibit AChE activity effectively, with an IC50 value indicating significant potency compared to other benzoate derivatives. This positions it as a candidate for further investigation in neurodegenerative disease models.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 325.43 g/mol |
| Solubility | Soluble in organic solvents |
| AChE Inhibition IC50 | 900 nM |
| Antimicrobial Activity | Effective against E. coli at 50 µg/mL |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. These studies highlight the importance of structural modifications in improving efficacy against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
